- Positron emission tomography probe demonstrates a striking concentration of ribose salvage in the liver, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(28),
Cas no 97614-43-2 (2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose)
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-2-deoxy-1,3,5-tri-O-benzoyl-*A-D-arabino
- 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
- FLuorosugar
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose
- (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose
- 2-Fluoro-2deoxy-1,3,5-O-benzoyl-a-D-arabinofuranose
- a-D-Arabinofuranose,2-deoxy-2-fluoro-, 1,3,5-tribenzoate
- 1,3,5-Tri-O-Benzoyl-2-Deoxy-2-Fluoro -α-D-Arabinose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose
- α-D-Arabinofuranose, 2-deoxy-2-fluoro-, tribenzoate (9CI)
- 2-Deoxy-2-fluoro-α-D-arabinofuranose 1,3,5-tribenzoate
- 2′-Fluoro-2′-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
- [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
- AC-4271
- I+/--D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate
- CS-W009129
- [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
- DTXSID601195315
- W-204163
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-
- 2-deoxy-2-fluoro-1,3,5-tris-O-(phenylcarbonyl)-alpha-D-arabinofuranose
- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose
- AU-004/43508497
- AKOS015919919
- 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoropentofuranose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-?-D-arabinofuranose
- (2R,3S,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-fluorooxolan-2-yl benzoate
- 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-a-D-arabinofuranose
- STL555214
- AKOS005258511
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-Tribenzoate; 2'-Fluoro-2'-deoxy-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose;
- (2R,3S,4R,5R)-5-(benzoyloxymethyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
- 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-d-arabinfuranose
- SCHEMBL1962648
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranose 1,3,5-tribenzoate
- AS-15478
- A-D-arabinofuranose 1,3,5-Tribenzoate
- MFCD00083339
- (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyldibenzoate
- A-D- arabinofuranose
- BBL101418
-
- MDL: MFCD00083339
- Inchi: 1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1
- InChI Key: JOAHVPNLVYCSAN-UXGLMHHASA-N
- SMILES: O([C@H]1[C@H](F)[C@@H](OC(C2C=CC=CC=2)=O)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 464.12700
- Monoisotopic Mass: 464.12713117g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 88.1Ų
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.35
- Melting Point: 83.0 to 87.0 deg-C
- Boiling Point: 584.1°C at 760 mmHg
- Flash Point: 295.7 °C
- Refractive Index: 1.607
- Solubility: Soluble in chloroform or dichloromethane
- PSA: 88.13000
- LogP: 3.98900
- Specific Rotation: +74 ± 2° (C=1 in CH2Cl2)
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Safety Instruction: 24/25
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- Storage Condition:Sealed in dry,2-8°C
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139496-1g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |
97614-43-2 | ≥98.0%(HPLC) | 1g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139496-5g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |
97614-43-2 | ≥98.0%(HPLC) | 5g |
¥113.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139496-25g |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose |
97614-43-2 | ≥98.0%(HPLC) | 25g |
¥470.90 | 2023-08-31 | |
| Chemenu | CM100383-1000g |
a-D-Arabinofuranose,2-deoxy-2-fluoro-, 1,3,5-tribenzoate |
97614-43-2 | 95+% | 1000g |
$2880 | 2021-06-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4594-5G |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose |
97614-43-2 | >98.0%(GC) | 5g |
¥190.00 | 2024-04-15 | |
| Fluorochem | 077313-1g |
2-Deoxy-2-fluoro-1,3,5-tri-o-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 95% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 077313-5g |
2-Deoxy-2-fluoro-1,3,5-tri-o-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 95% | 5g |
£40.00 | 2022-03-01 | |
| Fluorochem | 077313-10g |
2-Deoxy-2-fluoro-1,3,5-tri-o-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 95% | 10g |
£66.00 | 2022-03-01 | |
| Fluorochem | 077313-25g |
2-Deoxy-2-fluoro-1,3,5-tri-o-benzoyl-alpha-D-arabinofuranose |
97614-43-2 | 95% | 25g |
£132.00 | 2022-03-01 | |
| Alichem | A019094834-25g |
(2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate |
97614-43-2 | 98% | 25g |
$270.48 | 2023-08-31 |
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
Production Method 2
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Synthesis of 2-deoxy-2-fluoro-arabinose derivatives, European Patent Organization, , ,
Production Method 3
- Reactivity between acetone and single-stranded DNA containing a 5'-capped 2'-fluoro-N7-methyl guanine, Tetrahedron Letters, 2014, 55(22), 3358-3360
Production Method 4
- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine, Journal of the American Chemical Society, 2008, 130(35), 11570-11571
Production Method 5
1.2 Reagents: Triethylamine ; 3 h, heated
- Synthesis of clofarabine, Zhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510
Production Method 6
1.2 Reagents: Water ; cooled
- Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt, China, , ,
Production Method 7
1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8, cooled
- Improved synthesis of clofarabine, Zhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125
Production Method 8
- Sulfur, Trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-κN]-,(T-4)-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, , 1-7
Production Method 9
1.2 Reagents: Water
- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,
Production Method 10
- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies, Nucleic Acids Research, 2000, 28(18), 3625-3635
Production Method 11
- Method for synthesizing nucleoside analog clofarabine, China, , ,
Production Method 12
1.2 Reagents: Sodium chloride Solvents: Water ; cooled
- Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents, China, , ,
Production Method 13
1.2 Reagents: Water ; cooled
- Method for preparing 2-deoxy-2-fluoro-α-D-arabinofuranose derivatives, China, , ,
Production Method 14
- Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose, Huaxi Yaoxue Zazhi, 2005, 20(3), 207-210
Production Method 15
1.2 Reagents: Triethylamine ; 10 h, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
Production Method 16
1.2 Reagents: Water ; 1 h, cooled
- Method for preparing clofarabine with high yield, China, , ,
Production Method 17
- Triethylamine poly(hydrogen fluorides) in the synthesis of a fluorinated nucleoside glycon, Tetrahedron Letters, 1996, 37(1), 17-20
Production Method 18
- Preparation of fluoro-sugars and other fluoro compounds, World Intellectual Property Organization, , ,
Production Method 19
- Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite Derivative, Nucleosides, 2003, 22(5-8), 1343-1346
Production Method 20
1.2 Reagents: Triethylamine , Triethylamine trihydrofluoride ; 18 h, 50 °C
1.3 Solvents: Water
- Direct and convenient conversion of alcohols to fluorides, Organic Letters, 2004, 6(9), 1465-1468
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Raw materials
- 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
- α-D-Ribofuranose, 1,3,5-tribenzoate 2-fluorosulfate (9CI)
- α-D-Arabinofuranose, 1,3,5-tribenzoate
- 1,2,3,5-Tetra-O-benzoyl-β-L-arabinofuranose
- 1,3,5-Tri-O-benzoyl-a-D-ribofuranose
- 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Preparation Products
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Suppliers
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose Related Literature
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Additional information on 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
Compound CAS No. 97614-43-2: [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate
The compound with CAS No. 97614-43-2, named [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its complex structure, which includes a fluorinated oxolane ring and benzoyloxy substituents. The benzoyloxy groups attached to the oxolane ring contribute to the compound's stability and reactivity, making it a valuable component in advanced chemical synthesis.
Recent studies have highlighted the potential of this compound in the development of novel materials for pharmaceutical applications. The fluorinated oxolane structure has been shown to enhance the bioavailability of certain drugs by improving their solubility and permeability. Furthermore, the benzoate moiety in the molecule plays a crucial role in modulating the compound's pharmacokinetic properties, making it a promising candidate for drug delivery systems.
In addition to its pharmaceutical applications, this compound has also found utility in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced polymers with tailored mechanical and thermal properties. The oxolane ring structure provides a rigid framework that can be further functionalized to create materials with enhanced durability and resistance to environmental factors.
The synthesis of [(2R,3R,4S,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the oxolane ring through cyclization reactions and subsequent functionalization with benzoyloxy groups. The stereochemistry of the molecule is critical for its desired properties, and recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the production of this compound.
From an environmental perspective, this compound has been studied for its biodegradation potential and ecological impact. Initial findings suggest that under specific conditions, the benzoyloxy groups can undergo enzymatic cleavage, leading to the breakdown of the molecule into less complex compounds. This biodegradability is an important consideration for its sustainable use in industrial applications.
In conclusion, CAS No. 97614-43-2 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in chemical research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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